(R)-1-(Pyridin-2-yl)but-3-en-1-amine
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Overview
Description
®-1-Pyridin-2-yl-but-3-enylamine is an organic compound with a pyridine ring attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Pyridin-2-yl-but-3-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable butenylamine precursor.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Palladium or nickel catalysts are often used to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to 100°C, depending on the specific reaction conditions, and can take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of ®-1-Pyridin-2-yl-but-3-enylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-Pyridin-2-yl-but-3-enylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The pyridine ring allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or halogenating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, saturated amines, and various substituted pyridine compounds.
Scientific Research Applications
Chemistry
®-1-Pyridin-2-yl-but-3-enylamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, ®-1-Pyridin-2-yl-but-3-enylamine is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Pyridin-2-yl-but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Pyridin-2-yl-but-2-enylamine: Similar structure but with a different position of the double bond.
®-1-Pyridin-2-yl-prop-3-enylamine: Shorter carbon chain.
®-1-Pyridin-2-yl-but-3-ynylamine: Contains a triple bond instead of a double bond.
Uniqueness
®-1-Pyridin-2-yl-but-3-enylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the double bond and the length of the carbon chain play crucial roles in its reactivity and interaction with molecular targets.
Properties
CAS No. |
138175-26-5 |
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Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
(1R)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1 |
InChI Key |
WCAXYTBAXWHRCK-MRVPVSSYSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=CC=N1)N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
Canonical SMILES |
C=CCC(C1=CC=CC=N1)N |
Origin of Product |
United States |
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